molecular formula C19H37NO2 B14404970 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate CAS No. 88379-63-9

1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate

Cat. No.: B14404970
CAS No.: 88379-63-9
M. Wt: 311.5 g/mol
InChI Key: FTVNUQLHJHEIOJ-UHFFFAOYSA-N
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Description

1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate is a chemical compound that belongs to the class of piperidines. It is characterized by its unique structure, which includes a piperidine ring substituted with multiple methyl groups and a nonanoate ester. This compound is known for its stability and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate typically involves the esterification of 1,2,2,6,6-Pentamethylpiperidin-4-ol with nonanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. Its stability and unique structure allow it to interact with multiple targets, making it a versatile agent in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,2,6,6-Pentamethylpiperidin-4-yl acrylate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
  • 1,2,2,6,6-Pentamethylpiperidin-4-yl methacrylate

Uniqueness

1,2,2,6,6-Pentamethylpiperidin-4-yl nonanoate stands out due to its specific ester group, which imparts unique chemical properties and stability. Compared to similar compounds, it offers enhanced performance in applications requiring long-term stability and resistance to degradation .

Properties

CAS No.

88379-63-9

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

(1,2,2,6,6-pentamethylpiperidin-4-yl) nonanoate

InChI

InChI=1S/C19H37NO2/c1-7-8-9-10-11-12-13-17(21)22-16-14-18(2,3)20(6)19(4,5)15-16/h16H,7-15H2,1-6H3

InChI Key

FTVNUQLHJHEIOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC1CC(N(C(C1)(C)C)C)(C)C

Origin of Product

United States

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